molecular formula C16H8N2Na2O6S4 B1670510 Dids CAS No. 67483-13-0

Dids

Cat. No. B1670510
CAS RN: 67483-13-0
M. Wt: 498.5 g/mol
InChI Key: GEPAYBXVXXBSKP-SEPHDYHBSA-L
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Description

Dids (diaminodiphenyl sulfone) are a class of synthetic drugs that have been used in research for over a century. They have a wide range of applications in scientific research, from in vivo and in vitro experiments to biochemical and physiological studies. Dids are also used in pharmaceuticals, as they have been found to have certain therapeutic effects.

Scientific Research Applications

Public Health Policy Research

DID designs offer a quasi-experimental approach to study causal relationships in public health settings, especially when randomized controlled trials are not feasible. This method allows researchers to draw causal inferences by comparing pre-treatment and post-treatment differences between a treated group and a control group, thus providing valuable insights into the effectiveness of health policies and interventions (Wing, Simon, & Bello-Gomez, 2018).

Political Analysis and Causal Inference

In political science, DID is used to infer causal relationships in time-series cross-sectional data, improving the understanding of policy impacts and political behavior. It allows for a more nuanced analysis that accounts for unobserved heterogeneities, offering a richer understanding of the effects of political actions and events (Xu, 2016).

Digital Humanities Research

The Digging into Data challenge illustrates the application of DID in exploring data management practices in publicly funded, international digital humanities research. This application showcases how DID can be utilized to assess the impact of data management plans on scholarly work, contributing to the optimization of research practices in the humanities (Poole & Garwood, 2020).

Environmental Economics

DID research designs are pivotal in assessing the impact of environmental policies. By making appropriate parallel trends assumptions, researchers can estimate causal effects of policy interventions on environmental outcomes, such as compliance with the Clean Water Act, thereby contributing to more effective environmental management and policy formulation (Marcus & Sant’Anna, 2020).

Cybersecurity in SCADA Systems

Distributed Intrusion Detection Systems (DIDS) are crucial for protecting Supervisory Control and Data Acquisition (SCADA) systems in industrial control settings. The application of DID in this context highlights the importance of tailored cybersecurity measures to address the unique requirements of SCADA systems, ensuring the integrity and security of critical infrastructure (Cruz et al., 2016).

Educational Assessment and Data-Informed Decision Making

In education, DID methodologies are employed to evaluate the effectiveness of data-informed decision-making processes in schools. This research provides insights into how educational leaders use data to drive improvements, highlighting the evolving role of data in educational planning and accountability (Young et al., 2018).

Science of Science

DID is also instrumental in the science of science, where it is used to analyze the impact of scientific achievements, such as Nobel Prizes, on researchers' performance and citation impact. This application underscores the utility of DID in understanding the dynamics and consequences of scientific recognition on scholarly activity (Huang, Tian, & Ma, 2023).

properties

IUPAC Name

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPAYBXVXXBSKP-SEPHDYHBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dids

CAS RN

67483-13-0, 132132-49-1
Record name NSC 344481
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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